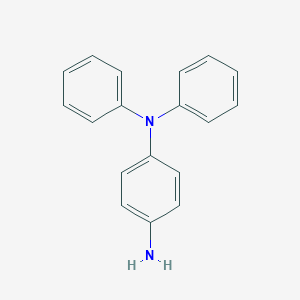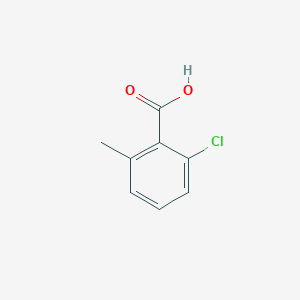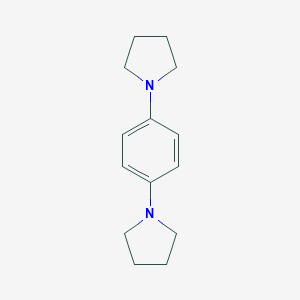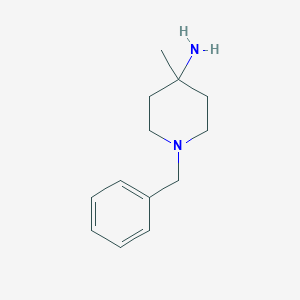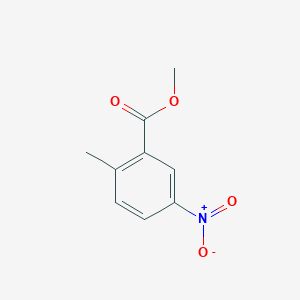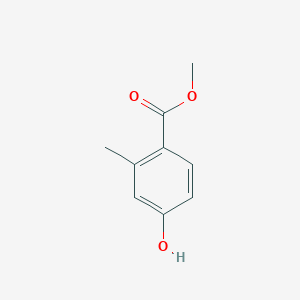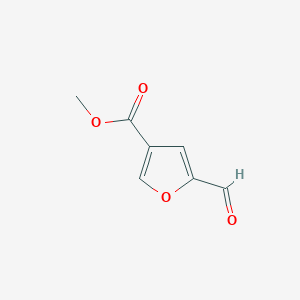![molecular formula C9H12N2O B181748 Formamide, N-[4-(dimethylamino)phenyl]- CAS No. 18606-63-8](/img/structure/B181748.png)
Formamide, N-[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[4-(dimethylamino)phenyl]-, commonly known as DMF, is a colorless liquid that is widely used in the chemical industry as a solvent, reagent, and intermediate. It has a wide range of applications in various fields, including pharmaceuticals, plastics, textiles, and electronics.
Mechanism of Action
DMF has a unique mechanism of action, which makes it useful in various applications. It acts as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds. DMF can also act as a hydrogen bond acceptor, which allows it to participate in various chemical reactions. Its unique properties make it useful in the synthesis of organic compounds and the formation of complex molecular structures.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects on living organisms. It has been studied for its potential as an anti-inflammatory and immunomodulatory agent. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. DMF has also been studied for its potential in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.
Advantages and Limitations for Lab Experiments
DMF has several advantages as a solvent and reagent in lab experiments. It has a high boiling point, which makes it useful in high-temperature reactions. DMF is also a good solvent for polar and nonpolar compounds, which makes it useful in a wide range of chemical reactions. However, DMF has some limitations as well. It can be toxic to living organisms, and its use should be avoided in experiments involving biological samples. DMF is also expensive compared to other solvents, which can limit its use in some experiments.
Future Directions
DMF has several potential future directions for scientific research. It can be studied further for its potential as an anti-inflammatory and immunomodulatory agent. DMF can also be studied for its potential in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, DMF can be studied for its potential in the synthesis of complex molecular structures and the development of new materials, such as polymers and plastics.
Conclusion
In conclusion, DMF is a versatile chemical compound that has a wide range of applications in various fields. Its unique properties make it useful in the synthesis of organic compounds, the formation of complex molecular structures, and the treatment of autoimmune diseases. DMF has several advantages as a solvent and reagent in lab experiments, but it also has some limitations that should be considered. Further research on DMF can lead to new discoveries and applications in the future.
Synthesis Methods
DMF can be synthesized by reacting N,N-dimethylaniline with formic acid in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The reaction produces DMF and water as byproducts. The chemical equation for the synthesis of DMF is as follows:
N,N-dimethylaniline + formic acid → DMF + water
Scientific Research Applications
DMF has been extensively studied for its various properties and applications in scientific research. It is commonly used as a solvent for the synthesis of organic compounds, particularly in the pharmaceutical industry. DMF is also used as a reagent in the synthesis of peptides and other biomolecules. It is a useful intermediate in the synthesis of various dyes, pigments, and plastics.
properties
CAS RN |
18606-63-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]formamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12) |
InChI Key |
VMRZUAJHJKVYSX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=O |
Other CAS RN |
18606-63-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







